molecular formula C20H22N2O5 B019436 Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate CAS No. 200571-36-4

Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate

Cat. No. B019436
M. Wt: 370.4 g/mol
InChI Key: RUJCBAJLYXAKNA-UHFFFAOYSA-N
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Description

"Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate" likely belongs to a class of organic compounds known for their complex synthesis routes and multifaceted chemical behaviors. While specific research directly on this compound was not found, studies on related compounds offer valuable insights into the synthesis, structure, and properties of similarly structured chemicals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, employing various reagents and conditions to introduce specific functional groups or to construct the carbon skeleton of the target molecule. For example, the synthesis of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate from ethyl 2,4-dioxopentanoate showcases a method of constructing complex molecules from simpler precursors (Usachev et al., 2007).

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic and crystallographic techniques to elucidate the arrangement of atoms within a molecule. For compounds similar to "Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate," studies may focus on confirming the presence of specific functional groups, stereochemistry, and conformational preferences. Research on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate provides an example of detailed structural analysis through spectroscopy and X-ray crystallography (Sert et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of a compound like "Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate" can be influenced by its functional groups and molecular structure. Studies on similar molecules may explore reactions under various conditions, including nucleophilic and electrophilic attacks, cyclization, and rearrangement processes. For instance, the synthesis and reactivity of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds illustrate typical reactions involving pyrrole derivatives (Dawadi & Lugtenburg, 2011).

Scientific Research Applications

  • It is used for constructing chiral vicinal diacylamines, as reported by Altman, Grinberg, and Wilchek (1990) in the "European Journal of Organic Chemistry" (Altman, Grinberg, & Wilchek, 1990).

  • It plays a role in studies on stereochemical control of fermenting baker's yeast mediated reductions, according to Manzocchi, Casati, Fiecchi, and Santaniello (1987) in "Journal of The Chemical Society-perkin Transactions 1" (Manzocchi, Casati, Fiecchi, & Santaniello, 1987).

  • The compound is used in research for novel three- and one-carbon ring expansion reactions, as described by Tsuzuki, Hashimoto, Shirahama, and Matsumoto (1977) in "Chemistry Letters" (Tsuzuki et al., 1977).

  • It's instrumental in the synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives, a study by Usachev, Bizenkov, and Sosnovskikh (2007) in "Russian Chemical Bulletin" (Usachev, Bizenkov, & Sosnovskikh, 2007).

  • It is useful in synthesizing 2-oxo-2H-pyran-5-carboxylate derivatives, as noted by Kvitu (1990) in "Helvetica Chimica Acta" (Kvitu, 1990).

  • The compound is used in the synthesis of heterocyclic compounds, as discussed by Plescia, Daidone, and Sprio (1982) in the "Journal of Heterocyclic Chemistry" (Plescia, Daidone, & Sprio, 1982).

  • It has potential as a natural antioxidative and anti-inflammatory functional food ingredient, as explored by Joy and Chakraborty (2017) in "Food chemistry" (Joy & Chakraborty, 2017).

properties

IUPAC Name

diethyl 2-(3-oxo-1,3-dipyridin-3-ylpropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-3-26-19(24)18(20(25)27-4-2)16(14-7-5-9-21-12-14)11-17(23)15-8-6-10-22-13-15/h5-10,12-13,16,18H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJCBAJLYXAKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(CC(=O)C1=CN=CC=C1)C2=CN=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447468
Record name Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate

CAS RN

200571-36-4
Record name Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate
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Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate
Reactant of Route 3
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Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate

Citations

For This Compound
1
Citations
H Rao, B Bharathi, K Jeyalakshmi - 1997 - nopr.niscpr.res.in
1, 3-Di (3-pyridyl)-2-propen-l-one (4). To a mixture of 10% K2C03 (7 mL, 5 mmoles) in ether (15 mL) at OC, 3-acetylpyridine 2 (0.484 g, 4 mmoles) was added and the mixture stirred for …
Number of citations: 4 nopr.niscpr.res.in

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